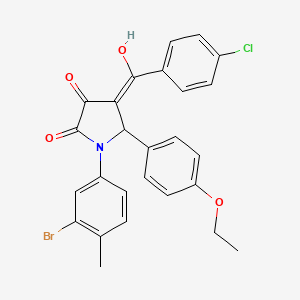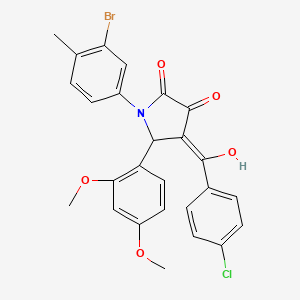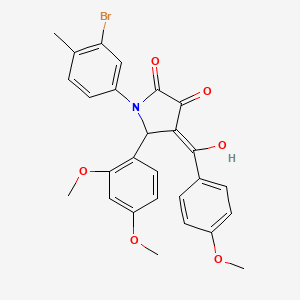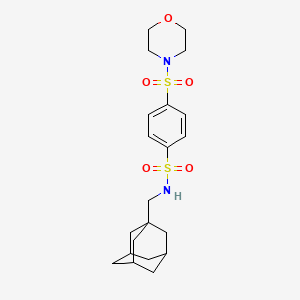
N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide
Descripción general
Descripción
N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide, also known as Amsacrine, is a synthetic compound that has been extensively studied for its anti-cancer properties. It is a member of the anthracenedione family of compounds and has been shown to have potent cytotoxic effects against a variety of cancer cell lines.
Mecanismo De Acción
N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide exerts its anti-cancer effects through multiple mechanisms, including inhibition of topoisomerase II, induction of DNA damage, and activation of apoptosis pathways. It has also been shown to inhibit the activity of P-glycoprotein, a drug efflux pump that can reduce the effectiveness of chemotherapy.
Biochemical and physiological effects:
N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide has been shown to have potent cytotoxic effects against cancer cells, but it can also cause side effects such as myelosuppression, nausea, and vomiting. It has also been associated with the development of secondary malignancies, particularly acute myeloid leukemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide has been widely used in laboratory experiments to study its anti-cancer properties and mechanisms of action. Its potent cytotoxic effects make it a valuable tool for studying cancer cell biology. However, its side effects and potential for causing secondary malignancies limit its use in clinical settings.
Direcciones Futuras
There are several areas of future research that could further our understanding of N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide and its potential as an anti-cancer therapy. These include:
1. Development of more selective topoisomerase II inhibitors that have fewer side effects and lower risk of secondary malignancies.
2. Investigation of the mechanisms of resistance to N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide and other topoisomerase II inhibitors, with the goal of developing strategies to overcome resistance.
3. Exploration of combination therapies that include N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide and other anti-cancer agents, with the goal of improving efficacy and reducing side effects.
4. Development of novel drug delivery systems that can improve the bioavailability and targeting of N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide to cancer cells.
In conclusion, N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide is a synthetic compound that has shown potent anti-cancer effects through inhibition of topoisomerase II and induction of DNA damage. While it has limitations in clinical use due to side effects and risk of secondary malignancies, it remains a valuable tool for studying cancer cell biology and identifying potential new therapies. Future research in this area will be critical for improving our understanding of N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide and its potential as an anti-cancer therapy.
Aplicaciones Científicas De Investigación
N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide has been extensively studied for its anti-cancer properties and has shown efficacy in the treatment of a variety of cancers, including leukemia, lymphoma, and solid tumors. It has been shown to inhibit topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide causes DNA damage and ultimately leads to cell death.
Propiedades
IUPAC Name |
N-(1-adamantylmethyl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S/c25-21(23-15-22-12-16-9-17(13-22)11-18(10-16)14-22)19-1-3-20(4-2-19)29(26,27)24-5-7-28-8-6-24/h1-4,16-18H,5-15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDMBFKCZXWNFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 4-[1-(3-bromo-4-methylphenyl)-3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B4296379.png)

![4-benzoyl-3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4296398.png)
![4-benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4296404.png)
![6-[4-(1-adamantyl)piperazin-1-yl]-N'-{4-[chloro(difluoro)methoxy]phenyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B4296410.png)
![4-[4-(1-adamantyl)piperazin-1-yl]-N-{4-[chloro(difluoro)methoxy]phenyl}-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B4296428.png)
![10-butyl-1-(3-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4296443.png)
![10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4296445.png)

![N-[2-(1-adamantyl)ethyl]-4-(morpholin-4-ylsulfonyl)benzenesulfonamide](/img/structure/B4296459.png)
![7-[chloro(difluoro)methyl]-5-(2-furyl)-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4296464.png)
![7-[chloro(difluoro)methyl]-2-[(2-methylpiperidin-1-yl)carbonyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4296467.png)